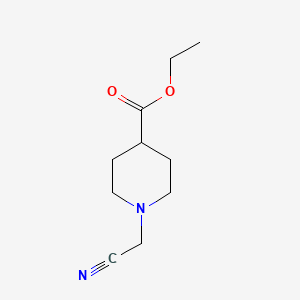
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a compound that is structurally related to various pharmacologically active piperidines and pyridines. It is an intermediate that can be used in the synthesis of a wide range of chemical entities, including ergot alkaloids and synthetic piperidine drugs. The compound is characterized by the presence of a cyano group attached to a methyl group, which is linked to the piperidine ring, a common structural motif in medicinal chemistry .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from compounds such as ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate. These processes may include reduction, p-fluorobenzoylation, transformation into tosylates, and nucleophilic substitution reactions. Additionally, oxidation-reductive amination routes have been explored, leading to the formation of various substituted piperidines . Ethyl 4-piperidingcarboxylate, a closely related compound, has been synthesized from isonicotinic acid through esterification and hydrogenation, with the Pd/C catalyst being reusable up to 10 times .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 1-(cyanomethyl)piperidine-4-carboxylate has been studied using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, which contains a piperidine moiety, was determined, revealing hydrogen bonding and C-H…π interactions stabilizing the molecular conformation . Similarly, the conformational behavior of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was elucidated using 2D NMR spectroscopy, showing a slightly flattened chair conformation for the piperidone ring .
Chemical Reactions Analysis
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate and its analogs can undergo various chemical reactions, including condensation with other reagents to form complex structures. For example, a three-component condensation involving dibenzoylmethane, o-chlorobenzaldehyde, and cyanoacetamide in the presence of piperidine led to the formation of a cyclohexane derivative with a cyano group . Moreover, one-step procedures have been developed for the synthesis of dihydropyridine derivatives by reacting ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 1-(cyanomethyl)piperidine-4-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as cyano groups and ester functionalities can affect the compound's reactivity, solubility, and stability. For instance, the crystallographic study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate provided insights into the solid-state conformation and the influence of substituents on the compound's activity . The electrochemical properties of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid were also investigated, highlighting the relationship between electronic properties and oxidation potential .
Scientific Research Applications
Anticancer Activity
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate and its derivatives have been explored for their potential as anticancer agents. A study synthesized a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them for their anticancer potential. Some of these compounds showed promising results against cancer cell lines, suggesting that derivatives of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate could be potent anticancer agents. Further in vivo studies are needed to confirm their therapeutic usefulness (Rehman et al., 2018).
Cardiovascular Activity
Another area of application involves the cardiovascular activity of derivatives of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate. Research focused on the synthesis and cardiovascular activity evaluation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, obtained through reactions involving piperidine. These compounds were analyzed for their ability towards electrochemical oxidation, indicating potential applications in cardiovascular treatments (Krauze et al., 2004).
Synthesis of Novel Compounds
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate serves as a precursor in the synthesis of various novel compounds. For instance, it has been used as a starting material for the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing the versatility of this compound in synthesizing intermediates with potential pharmaceutical applications (Zheng Rui, 2010).
Crystal Structure Analysis
Derivatives of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate have also been studied for their crystal structures, contributing to the understanding of molecular interactions and stability. The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and related analogues were determined, providing insights into different crystal packings despite being analogues. Such analyses are crucial for the development of new pharmaceuticals and understanding polymorphism risks (Mambourg et al., 2021).
properties
IUPAC Name |
ethyl 1-(cyanomethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXSZQCXVCEMJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

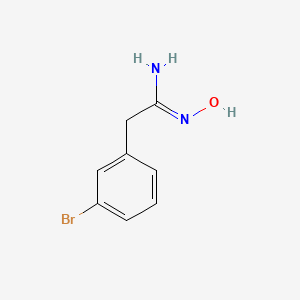
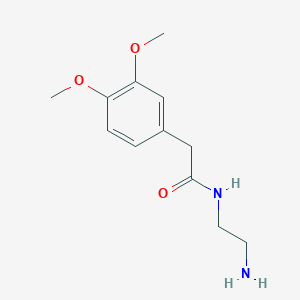
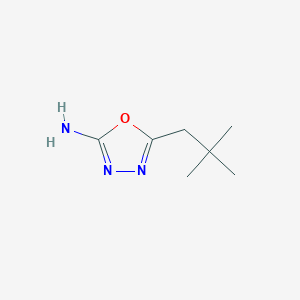
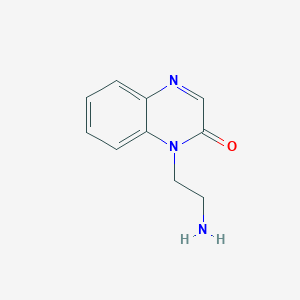
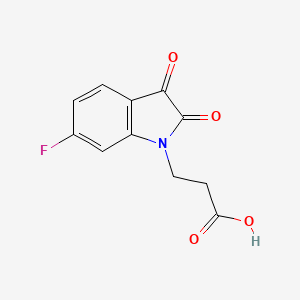


![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)



![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)